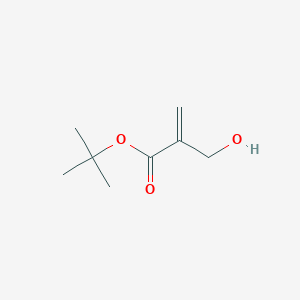

Tert-butyl 2-(hydroxymethyl)acrylate

Vue d'ensemble

Description

Tert-butyl 2-(hydroxymethyl)acrylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .

Mode of Action

The compound interacts with its targets through polymerization processes. This compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .

Pharmacokinetics

The compound’s water solubility influences its distribution and bioavailability during the polymerization process .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk The biochemical properties of this compound are largely determined by its structure and reactivity

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that acrylates, in general, can interact with cellular processes. For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that it can undergo free-radical polymerization, which is a common method used to produce polymeric materials . This process involves the formation of radicals, which can react with other molecules to form a polymer chain

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of acrylates can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Activité Biologique

Tert-butyl 2-(hydroxymethyl)acrylate (TBHMA) is an important compound in polymer chemistry, particularly known for its potential applications in biomedical fields due to its unique chemical properties. This article presents a comprehensive overview of the biological activity of TBHMA, including synthesis methods, biological interactions, and its implications in drug delivery systems.

Chemical Structure and Synthesis

TBHMA is characterized by the presence of a hydroxymethyl group attached to an acrylate moiety. Its chemical formula is and it can be synthesized through several methods, including the reaction of tert-butyl acrylate with formaldehyde . The synthesis process typically involves:

- Preparation of Tert-butyl Acrylate : This is the starting material which is reacted with formaldehyde.

- Formation of TBHMA : The hydroxymethyl group is introduced during this reaction, yielding TBHMA as a product.

1. Polymerization and Biocompatibility

TBHMA can undergo polymerization to form hydrogels that mimic the extracellular matrix (ECM), making it suitable for various biomedical applications. These hydrogels can encapsulate drugs, providing controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects .

- Hydrogel Properties :

- Biocompatibility : TBHMA-based hydrogels are biocompatible, allowing for safe interaction with biological tissues.

- Controlled Drug Release : The hydrophilic nature of these polymers enables sustained release of encapsulated drugs over time, which is crucial for effective treatment regimens.

2. Cellular Interactions

Research indicates that TBHMA exhibits significant interactions with cellular systems. Studies have shown that TBHMA can influence cell behavior, including proliferation and apoptosis in various cell lines, such as human prostatic carcinoma cells (LNCaP) .

- Mechanism of Action :

- TBHMA affects signal transduction pathways, particularly those involving protein kinase C (PKC) isozymes, which are critical in regulating cell growth and survival .

- It has been observed to induce ERK phosphorylation, a key step in cell signaling that leads to cellular responses such as proliferation or apoptosis.

Case Studies

Several studies have explored the application of TBHMA in drug delivery systems:

- Study on Hydrogel Efficacy : A study demonstrated the use of TBHMA-based hydrogels for delivering anticancer drugs. The results indicated enhanced drug retention and controlled release profiles compared to conventional delivery methods .

- In Vitro Evaluation : In vitro assays showed that cells treated with TBHMA-modified materials exhibited improved viability and proliferation rates, suggesting its potential as a scaffold material in tissue engineering .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Hydrogel Biocompatibility | Yes |

| Drug Release Mechanism | Controlled Release |

| Cell Line Tested | LNCaP (Prostate Carcinoma) |

| Key Signaling Pathway | ERK/PKC Pathway |

Applications De Recherche Scientifique

Polymer Synthesis

-

Copolymers and Blends :

- TBHMA can be copolymerized with other acrylates and methacrylates to form polymers with tailored properties. For instance, it has been successfully copolymerized with tert-butyl acrylate to produce materials with improved mechanical properties and thermal stability .

- The incorporation of TBHMA into polymer blends enhances the adhesion properties and compatibility of the resulting materials, making them suitable for coatings and adhesives .

- Controlled Polymerization Techniques :

Applications in Coatings and Adhesives

-

Coatings :

- TBHMA-based polymers are utilized in the formulation of protective coatings due to their excellent film-forming capabilities. These coatings exhibit high resistance to chemicals, UV light, and weathering, making them ideal for outdoor applications .

- The addition of TBHMA improves the flexibility and durability of coatings, which is crucial for applications in automotive and industrial sectors.

- Adhesives :

Biomedical Applications

-

Hydrogels :

- TBHMA can be incorporated into hydrogel formulations, which are used in drug delivery systems and wound dressings. The hydrophilic nature of the hydroxymethyl group enhances water absorption and biocompatibility, making these hydrogels suitable for biomedical applications .

- Studies have shown that hydrogels containing TBHMA exhibit controlled release properties, allowing for sustained drug delivery over extended periods.

- Tissue Engineering :

Case Studies

Propriétés

IUPAC Name |

tert-butyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438124 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121065-74-5 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.